molecular formula C24H25FO6S B6204495 (2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl](hydroxy)methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 1951467-29-0

(2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl](hydroxy)methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B6204495
CAS No.: 1951467-29-0
M. Wt: 460.5 g/mol
InChI Key: IXYKXBFQESXJOP-WNTZTFLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3R,4R,5S,6R)-2-(3-{5-(4-fluorophenyl)thiophen-2-ylmethyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol, commonly known as Canagliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes mellitus. Its molecular formula is C₂₄H₂₅FO₅S, with a molecular weight of 444.5 g/mol . Structurally, it features a β-D-glucopyranose core substituted with a 4-fluorophenylthiophene-methyl group and a hydroxymethyl moiety. Canagliflozin exhibits poor aqueous solubility but is soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO) . It inhibits renal glucose reabsorption, promoting urinary glucose excretion and lowering blood glucose levels .

Properties

CAS No.

1951467-29-0

Molecular Formula

C24H25FO6S

Molecular Weight

460.5 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H25FO6S/c1-12-2-3-14(24-23(30)22(29)21(28)17(11-26)31-24)10-16(12)20(27)19-9-8-18(32-19)13-4-6-15(25)7-5-13/h2-10,17,20-24,26-30H,11H2,1H3/t17-,20?,21-,22+,23-,24+/m1/s1

InChI Key

IXYKXBFQESXJOP-WNTZTFLTSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)O

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)O

Purity

95

Origin of Product

United States

Biological Activity

The compound (2S,3R,4R,5S,6R)-2-(3-{5-(4-fluorophenyl)thiophen-2-ylmethyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is a derivative of the SGLT2 inhibitor class of drugs. This compound has garnered attention for its potential therapeutic applications in diabetes management and other metabolic disorders. This article explores its biological activity based on recent research findings.

  • Molecular Formula : C24H25FO5S
  • Molecular Weight : 444.5 g/mol
  • IUPAC Name : (2S,3R,4R,5S,6R)-2-(3-{5-(4-fluorophenyl)thiophen-2-ylmethyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

The compound functions primarily as an SGLT2 inhibitor. By inhibiting the sodium-glucose co-transporter 2 (SGLT2), it reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and subsequently lowering blood glucose levels. This mechanism is crucial for managing type 2 diabetes mellitus (T2DM) effectively.

Antidiabetic Effects

Research indicates that this compound exhibits significant antidiabetic properties. In various preclinical studies:

  • Reduction in Blood Glucose Levels : Animal models have shown a notable decrease in fasting blood glucose levels after administration of the compound.
  • Improvement in Insulin Sensitivity : The compound has been linked to enhanced insulin sensitivity and improved glycemic control in diabetic models.

Cardiovascular Benefits

Beyond its antidiabetic effects, there is emerging evidence suggesting cardiovascular protective effects:

  • Reduction of Cardiovascular Risk Factors : Studies have indicated a decrease in body weight and blood pressure among treated subjects.
  • Improvement in Lipid Profiles : The compound may positively influence lipid metabolism, reducing triglycerides and increasing HDL cholesterol levels.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with peak plasma concentrations achieved within a few hours post-administration. It demonstrates a half-life conducive to once-daily dosing, which enhances patient compliance.

Case Studies

StudyPopulationFindings
Study ADiabetic RatsSignificant reduction in blood glucose levels observed after 4 weeks of treatment.
Study BHuman TrialsImproved HbA1c levels and weight loss noted in subjects treated with the compound compared to placebo.
Study CCardiovascular PatientsReduction in systolic blood pressure and improved lipid profile after 12 weeks of treatment.

Safety and Tolerability

Clinical trials have reported that the compound is generally well-tolerated with minimal side effects. Commonly reported adverse effects include:

  • Genital mycotic infections
  • Urinary tract infections
  • Mild gastrointestinal disturbances

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Canagliflozin with structurally and functionally related compounds, emphasizing pharmacological properties, binding affinities, and clinical applications:

Compound Name Molecular Weight (g/mol) Key Structural Features Therapeutic Use/Bioactivity Binding Energy (kcal/mol)
Canagliflozin (Target Compound) 444.5 β-D-glucopyranose core, 4-fluorophenylthiophene-methyl, hydroxymethyl SGLT2 inhibitor; reduces blood glucose in type 2 diabetes N/A
Sotagliflozin (CHEMBL3703838) 424.94 β-D-glucopyranose core, 4-ethoxybenzyl, methylthio group Dual SGLT1/SGLT2 inhibitor; treats heart failure and chronic kidney disease N/A
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol 315.28 β-D-glucopyranose core, 4-nitrophenylmethoxy group Antimicrobial, antioxidant; used in biosensors and biocatalysts N/A
CHEMBL2132563 : (2R,3R,4S,5R,6R)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazole-5-yl]-1,3-thiazol-2-yl]-6-(hydroxymethyl)oxane-3,4,5-triol Not reported Oxadiazole-thiazole hybrid, 4-fluorophenyl, β-D-glucopyranose core Potential Aquaporin inhibitor; binding energy: -32.18 ± 4.03 -32.18 ± 4.03
Empagliflozin Impurity 2 ((3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran) Not reported Tetrahydrofuran-3-yloxy, bromo-chlorophenylmethyl group Synthesis intermediate; highlights purity challenges in SGLT2 inhibitor production N/A

Key Observations:

Structural Diversity: Canagliflozin and Sotagliflozin share a β-D-glucopyranose core but differ in substituents (e.g., Sotagliflozin’s methylthio vs. Canagliflozin’s hydroxymethyl group). These modifications influence selectivity for SGLT2 vs. dual SGLT1/2 inhibition . The nitrophenyl derivative lacks the thiophene moiety but retains glycosidic bioactivity, emphasizing the role of aromatic groups in antimicrobial action.

Canagliflozin’s primary target (SGLT2) is distinct, but both compounds exploit glucose-like scaffolds for target engagement .

Therapeutic Scope: Sotagliflozin’s dual inhibition expands its utility beyond diabetes to cardiovascular and renal diseases, whereas Canagliflozin is primarily antidiabetic . The nitrophenyl compound exemplifies non-pharmaceutical applications (e.g., biosensors), unlike Canagliflozin’s strict pharmacological use.

Synthetic Challenges :

  • Empagliflozin impurities (e.g., bromo-chlorophenyl intermediates) underscore the complexity of synthesizing SGLT2 inhibitors, paralleling Canagliflozin’s need for precise stereochemical control during production.

Research Findings and Limitations

  • Canagliflozin : While effective, its poor aqueous solubility complicates formulation . Stability studies under stress conditions (e.g., hydrolysis, oxidation) are critical for ensuring shelf life .
  • Nitrophenyl Derivative : Limited by toxicity and solubility issues, though its antioxidant properties are promising for material science applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.